Magnesium diboride

Übersicht

Beschreibung

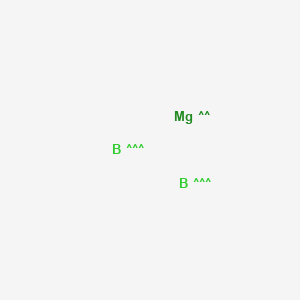

Magnesium diboride is an inorganic compound with the formula MgB2. It is a dark gray, water-insoluble solid . The compound has attracted attention because it becomes superconducting at 39 K (−234 °C) . In terms of its composition, MgB2 differs strikingly from most low-temperature superconductors, which feature mainly transition metals .

Molecular Structure Analysis

Magnesium diboride has a layered structure where the boron atoms form hexagonal layers and the magnesium atoms are located in between the boron layers, above and below the centers of the hexagons . The structure of a massive MgB2 compound deformed by upsetting at room temperature and then annealed at 650°C has been investigated by X-ray diffraction analysis, scanning, and transmission electron microscopy .

Physical And Chemical Properties Analysis

Magnesium diboride has a molar mass of 45.93 g/mol, a density of 2.57 g/cm3, and it decomposes at a melting point of 830 °C . It becomes superconducting at 39 K (−234 °C), which is the highest amongst conventional superconductors . Its electronic structure is such that there exist two types of electrons at the Fermi level with widely differing behaviors .

Wissenschaftliche Forschungsanwendungen

Superconducting Properties

Magnesium boride exhibits superconducting properties . It has a critical temperature (Tc) of 39K . These properties make it useful in MRI superconducting magnets .

Propellants, Pyrotechnics, and Explosives

Magnesium boride can be used in propellants, pyrotechnics, and explosives . Its chemical properties make it suitable for these high-energy applications.

High-Temperature Thermoelectric Materials

Magnesium boride can be used as high-temperature boron-based thermoelectric materials . These materials convert heat into electrical energy, which can be useful in a variety of applications.

X-ray Screening

Magnesium boride can be utilized in the applications of X-ray screening . Its properties make it effective at blocking or reducing the amount of X-rays that pass through it.

Radiation Permeation

Magnesium boride can also be used in radiation permeation . This involves the use of radiation to penetrate materials for various purposes, such as sterilization or imaging.

Catalysis of Organic Reactions

Magnesium boride can be used in the catalysis of organic reactions . It can speed up chemical reactions without being consumed in the process.

Strengthening of Plastics

Magnesium boride can be used to strengthen plastics . It can improve the mechanical properties of plastics, making them more durable and resistant to damage.

Ion-Battery Systems

Magnesium boride can be used in ion-battery systems . It can improve the performance and efficiency of these batteries.

Wirkmechanismus

Target of Action

Magnesium boride (MgB2) is a compound that has been studied for its potential in various applications, such as hydrogen storage , high-energy fuel , and superconductors . The primary targets of magnesium boride are the systems or processes where these applications are relevant. For instance, in the context of hydrogen storage, the target is the hydrogen cycling kinetics and cycling capacity .

Mode of Action

Magnesium boride interacts with its targets through its unique physical and chemical properties. As a superconductor, MgB2 becomes superconducting at 39 K (−234 °C), which is the highest among conventional superconductors . In the context of hydrogen storage, magnesium boride undergoes hydrogenation to form magnesium borohydride, demonstrating improved hydrogen cycling kinetics .

Biochemical Pathways

For instance, in hydrogen storage, the reversible hydrogenation of magnesium boride is a key process .

Result of Action

The action of magnesium boride leads to several outcomes based on its application. For instance, in hydrogen storage, it has demonstrated the ability to reversibly store more than 11 wt% hydrogen . As a superconductor, it can carry high current, making it useful in applications like the Large Hadron Collider .

Action Environment

The action, efficacy, and stability of magnesium boride can be influenced by environmental factors such as temperature and pressure. For example, the superconducting property of MgB2 is temperature-dependent . Similarly, the hydrogenation process for hydrogen storage occurs under specific conditions of pressure and temperature .

Zukünftige Richtungen

Magnesium diboride has potential applications in the field of particle accelerators . Researchers have shown that MgB2 becomes superconductive at a higher temperature when it is stretched, which is a significant step towards finding superconductive materials that are useful in real-world situations .

Eigenschaften

InChI |

InChI=1S/2B.Mg | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKRHHZKOQZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Mg | |

| Record name | magnesium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium diboride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Magnesium boride | |

CAS RN |

12007-25-9 | |

| Record name | Magnesium boride (MgB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium boride (MgB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)